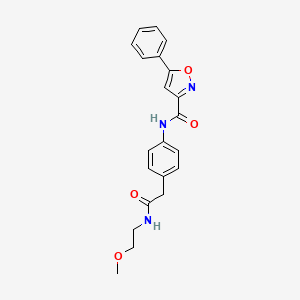

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-5-phenylisoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-27-12-11-22-20(25)13-15-7-9-17(10-8-15)23-21(26)18-14-19(28-24-18)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQQFICLLZZFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an isoxazole ring with various functional groups, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 378.42 g/mol. The presence of the methoxyethyl group is significant for enhancing solubility and bioavailability.

The mechanism of action for this compound involves interaction with specific biological targets, potentially including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may modulate the activity of certain kinases and phosphatases, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities range from 10 to 50 µM, indicating moderate potency.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Inhibition of cell growth |

| A549 (Lung Cancer) | 30 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Effective against resistant strains |

| Escherichia coli | 15 | Moderate effectiveness |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and isoxazole rings have been explored to enhance potency and selectivity. For example, substituting different groups on the phenyl ring has shown to significantly affect the compound's inhibitory activity against cancer cell lines.

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on MCF-7 cells and demonstrated that it induces apoptosis through caspase activation pathways. This was confirmed by flow cytometry analysis showing increased Annexin V staining in treated cells.

- Case Study on Antimicrobial Properties : Another investigation focused on its efficacy against multi-drug resistant strains of bacteria. The compound showed promising results, particularly against Staphylococcus aureus, suggesting potential for development into a new antimicrobial agent.

Q & A

Basic: What synthetic strategies are employed to prepare N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-5-phenylisoxazole-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the isoxazole core via cyclization of a β-diketone or nitrile oxide intermediate under reflux conditions .

- Step 2: Introduction of the phenyl group at position 5 of the isoxazole via Suzuki-Miyaura coupling, using Pd catalysts and aryl boronic acids .

- Step 3: Amide bond formation between the isoxazole-3-carboxylic acid derivative and the 2-methoxyethylamine-substituted phenyl group. Coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for activating the carboxyl group .

- Optimization: Ultrasound-assisted methods can enhance reaction rates and yields by improving reagent mixing and reducing side reactions .

Basic: How is structural characterization of this compound validated in academic research?

Methodological Answer:

- Spectroscopy:

- NMR (¹H, ¹³C, DEPT-135) confirms substituent positions and connectivity. For example, the methoxyethyl group’s protons appear as a triplet (δ ~3.3–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+ ion for C₂₁H₂₂N₃O₄ calculated as 380.1608) .

- X-ray crystallography: Resolves absolute configuration and hydrogen-bonding networks. Monoclinic crystal systems (e.g., space group C2/c) are common for similar carboxamides .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay standardization: Control variables such as cell line selection (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .

- Structural analogs: Compare activity trends with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify pharmacophores. For example, fluorine atoms may enhance membrane permeability but reduce solubility .

- Target validation: Use CRISPR knockouts or siRNA to confirm specificity for suspected targets (e.g., COX-2 inhibition vs. off-target kinase effects) .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular docking: Software like AutoDock Vina models interactions with targets (e.g., COX-2). Key residues (e.g., Arg120 and Tyr355) are prioritized for hydrogen bonding and hydrophobic contacts .

- QSAR modeling: Correlate substituent electronic properties (Hammett σ constants) with activity. Methoxy groups (σ ~0.12) may enhance π-π stacking with aromatic enzyme pockets .

- MD simulations: Assess binding stability over 100-ns trajectories to identify conformational changes in the target protein .

Basic: How is purity optimized during synthesis, and what analytical methods are used?

Methodological Answer:

- Chromatography:

- HPLC with C18 columns (acetonitrile/water gradient) detects impurities at 254 nm. Purity >98% is required for biological assays .

- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, monitored by melting point consistency (e.g., 165–167°C) .

- TLC: Silica gel plates (ethyl acetate/hexane 1:1) confirm reaction completion and intermediate stability .

Advanced: How can analogs be designed to improve pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

- LogP optimization: Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .

- Prodrug strategies: Mask the carboxamide as an ester to improve intestinal absorption, with enzymatic hydrolysis in vivo .

- Metabolic stability: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify half-life improvements .

Advanced: What experimental designs mitigate cytotoxicity discrepancies in different cell models?

Methodological Answer:

- Dose-response profiling: Use 10-point dilution series (0.1–100 µM) to identify outlier cell lines. Hill slopes >1.5 suggest cooperative binding .

- 3D spheroid models: Compare 2D monolayer vs. 3D culture IC₅₀ values to account for tumor microenvironment effects (e.g., hypoxia-induced resistance) .

- Apoptosis assays: Annexin V/PI staining distinguishes necrotic vs. apoptotic death mechanisms, clarifying conflicting cytotoxicity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.